1-Acetamido-1-oxopropan-2-yl acetate
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Overview
Description
1-Acetamido-1-oxopropan-2-yl acetate is an organic compound with a molecular formula of C7H11NO4 It is characterized by the presence of an acetamido group and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetamido-1-oxopropan-2-yl acetate can be synthesized through the reaction of acetamide with acetic anhydride under controlled conditions. The reaction typically involves heating the reactants to facilitate the formation of the desired product. The process can be represented as follows: [ \text{CH}_3\text{CONH}_2 + \text{(CH}_3\text{CO)}_2\text{O} \rightarrow \text{CH}_3\text{CONHCH}_2\text{COOCH}_3 + \text{CH}_3\text{COOH} ]
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Acetamido-1-oxopropan-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetamido group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Acetamido-1-oxopropan-2-yl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-acetamido-1-oxopropan-2-yl acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of biologically active metabolites. It may also interact with cellular receptors, modulating various biochemical processes.
Comparison with Similar Compounds
1-Acetamido-3-chloropropan-2-yl acetate: Similar structure but with a chlorine atom, leading to different reactivity and applications.
2-{[1-(carbamoylamino)-1-oxopropan-2-yl]amino}acetamide: Contains an additional amide group, affecting its chemical properties and biological activity.
Uniqueness: 1-Acetamido-1-oxopropan-2-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
64589-53-3 |
---|---|
Molecular Formula |
C7H11NO4 |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
(1-acetamido-1-oxopropan-2-yl) acetate |
InChI |
InChI=1S/C7H11NO4/c1-4(12-6(3)10)7(11)8-5(2)9/h4H,1-3H3,(H,8,9,11) |
InChI Key |
PWBZJYBNHNGMLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(=O)C)OC(=O)C |
Origin of Product |
United States |
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